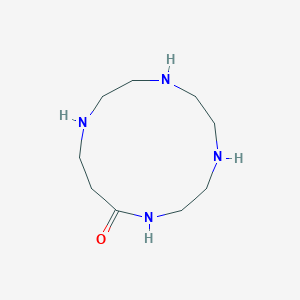

1,4,8,11-Tetraazacyclotridecane-5-one

Overview

Description

1,4,8,11-Tetraazacyclotetradecane, also known as Cyclam, is a macrocyclic compound used in the synthesis of molecules with electroactive cavities . It acts as a nitrogen crown ether analogue and as an antioxidant in rubber . It has a molecular weight of 200.3244 .

Synthesis Analysis

The synthesis of 1,4,8,11-Tetraazacyclotetradecane involves the development of new synthesis strategies and bi-functional tetraazamacrocyclic compounds for nuclear medicine applications in radiopharmaceuticals . The functionalization assessment of 1,4,8,11-tetraazacyclotetradecane has been carried out, evaluating the potential of the aminal tool for mono-N-functionalization and then bis-functionalization .Molecular Structure Analysis

The molecular structure of 1,4,8,11-Tetraazacyclotetradecane is represented by the formula C10H24N4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

1,4,8,11-Tetraazacyclotetradecane is a white solid with a melting point range of 185 - 188 °C . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Scientific Research Applications

Synthesis and Stability in Acid of Metal Complexes

1,4,8,11-Tetraazacyclotridecane-5-one has been utilized in the synthesis of copper(II) and zinc(II) complexes. These complexes demonstrate remarkable kinetic stability under harsh acidic conditions, making them significant in the study of metal ion behavior and applications in areas like catalysis and materials science (Hubin et al., 2003).

Molecular Recognition and Amino Acid Interaction

This compound has shown exceptional efficiency in recognizing amino acids like glycine in aqueous solutions. Its zinc(II) complex forms stable ternary complexes, which could have implications for understanding molecular recognition mechanisms and designing selective binding agents (Gao, Martell, & Reibenspies, 2003).

Radiopharmaceutical Applications

1,4,8,11-Tetraazacyclotridecane-5-one derivatives have been synthesized for use in peptide conjugation and radiolabeling with copper isotopes, particularly for 64Cu. This advancement is crucial in developing bifunctional chelators for diagnostic and therapeutic radiopharmaceuticals (Boswell et al., 2008).

Corrosion Inhibition

In a study focusing on corrosion inhibition, a derivative of 1,4,8,11-Tetraazacyclotridecane-5-one demonstrated strong inhibitory effects on the corrosion of carbon steel. This highlights its potential as an effective corrosion inhibitor, a critical aspect in material preservation and longevity (Tecuapa-Flores et al., 2019).

Optical Properties in Coordination Chemistry

The ability of 1,4,8,11-Tetraazacyclotridecane-5-one to form stable complexes with various metal ions makes it a valuable ligand in coordination chemistry. When functionalized with photoactive dendrons, these complexes exhibit interesting luminescent properties, potentially applicable in photonics and as sensors (Bergamini, Marchi, & Ceroni, 2011).

Mechanism of Action

1,4,8,11-Tetraazacyclotetradecane forms compounds with metal ions such as Co2+, Ni2+, Cu2+, and Zn2+ under a variety of conditions of metal-ligand ratios and solvent media . The ligand can form species with a four-coordinate metal in the N4 cavity of the ligand alone, and also with either one or two additional axial ligands .

Safety and Hazards

This chemical causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

properties

IUPAC Name |

1,4,7,10-tetrazacyclotridecan-11-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N4O/c14-9-1-2-10-3-4-11-5-6-12-7-8-13-9/h10-12H,1-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUIVKNVSSLOAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCNCCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,8,11-Tetraazacyclotridecane-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of TRITA (1,4,8,11-Tetraazacyclotridecane-5-one)?

A1: TRITA (1,4,8,11-Tetraazacyclotridecane-5-one) has a molecular formula of C9H18N4O and a molecular weight of 202.26 g/mol.

Q2: Is there any spectroscopic data available for TRITA?

A: While the provided abstracts do not delve into detailed spectroscopic data for TRITA, they mention techniques like NMR and EPR used to study its metal complexes. [, , ] For instance, variable temperature 17O NMR studies were crucial in determining water exchange rates in Gadolinium(III) complexes with TRITA derivatives. []

Q3: Are there any studies about the performance and application of TRITA under various conditions?

A: While specific studies on TRITA’s performance under diverse conditions are not outlined in the provided abstracts, research highlights its potential in medical applications. [, , ] For instance, [153Sm]Samarium and [166Ho]Holmium complexes with TRITA displayed promising characteristics for potential therapeutic use, particularly when conjugated to biomolecules. []

Q4: Does TRITA exhibit any catalytic properties?

A: The provided abstracts do not mention any intrinsic catalytic properties of TRITA itself. Its primary role in the discussed research is as a ligand in metal complexes. [, , , ]

Q5: How do structural modifications of TRITA affect its chelating properties and complex stability?

A: Research indicates that modifying TRITA's structure, such as changing the ring size or introducing different pendant arms, directly impacts its chelating properties and the stability of its complexes. For example, replacing acetate arms with methylphosphonate arms increases the thermodynamic stability of its complexes with lanthanides. [] Similarly, increasing the macrocycle cavity size from 12-membered DOTA to 14-membered TETA, passing through 13-membered TRITA, influences the stability constants of the corresponding lanthanide complexes. []

Q6: Is there any information available regarding the compliance of TRITA with SHE regulations?

A6: The provided abstracts focus primarily on the chemical and biological aspects of TRITA and its complexes, without delving into specific SHE regulations.

Q7: Have any in vivo studies been conducted to assess the efficacy of TRITA complexes?

A: Yes, in vivo studies using [153Sm]Samarium and [166Ho]Holmium complexes with TRITA demonstrated promising results. [, ] Specifically, the [166Ho]Holmium-TRITA complex showed potential for bone targeting due to its significant bone uptake. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(2-Pyridylamino)sulfonyl]phenyl}azolidine-2,5-dione](/img/structure/B3265157.png)

![Methyl 3-[(4-bromophenoxy)methyl]benzoate](/img/structure/B3265161.png)

![Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]-](/img/structure/B3265177.png)

![(2R,3S)-3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B3265190.png)

![1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol](/img/structure/B3265198.png)

![Sodium;[[(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3-hydroxy-1-oxopropan-2-yl]amino]-hydroxyphosphinate](/img/structure/B3265206.png)

![2-(4-(Naphtho[1,2-d]thiazol-2-yl)butyl)naphtho[2,1-d]thiazole](/img/structure/B3265237.png)

![(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B3265244.png)